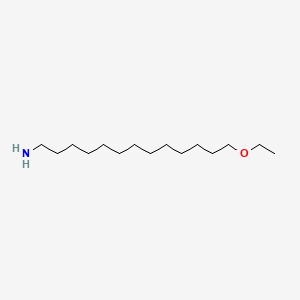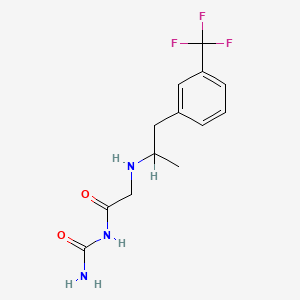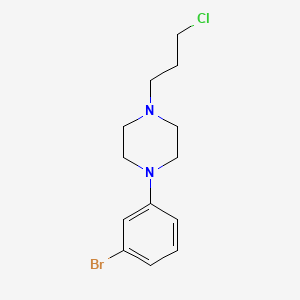
13-Ethoxytridecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Ethoxytridecan-1-amine is a chemical compound with the molecular formula C15H33NO . . These compounds are characterized by their alkyl chains containing 13 carbon atoms, ethoxylated with ethylene oxide units .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethoxytridecan-1-amine typically involves the ethoxylation of tridecylamine. This process includes the reaction of tridecylamine with ethylene oxide under controlled conditions to introduce the ethoxy group. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of tridecylamine and ethylene oxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Ethoxytridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxytridecanone, while reduction may produce tridecylamine .
Wissenschaftliche Forschungsanwendungen
13-Ethoxytridecan-1-amine finds applications in various fields, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a reagent for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its surfactant properties.
Industry: Widely used in the formulation of detergents, personal care products, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 13-Ethoxytridecan-1-amine primarily involves its surfactant properties. The compound reduces surface tension and enhances the wetting and dispersing properties of formulations. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their solubilization and stabilization .
Vergleich Mit ähnlichen Verbindungen
- 13-Ethoxy-1-tridecanamine - methane (1:1)
- C13-15-alkyl ethoxylated amines
- N,N-BIS (2-HYDROXYETHYL)ALKYL (C13-15)AMINE
Comparison: 13-Ethoxytridecan-1-amine is unique due to its specific ethoxy group and alkyl chain length, which confer distinct surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Eigenschaften
Molekularformel |
C15H33NO |
|---|---|
Molekulargewicht |
243.43 g/mol |
IUPAC-Name |
13-ethoxytridecan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-2-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16/h2-16H2,1H3 |
InChI-Schlüssel |
WDUHHNYXTSHFFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
